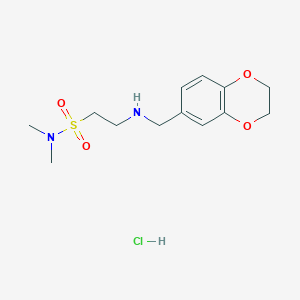
2-(2,3-二氢-1,4-苯并二氧六烷-6-基甲基氨基)-N,N-二甲基乙磺酰胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride is a useful research compound. Its molecular formula is C13H21ClN2O4S and its molecular weight is 336.83. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性
The compound 2-(2,3-Dihydro-1,4-benzodioxin-6-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of the compound involves several key steps:
- Formation of the Benzodioxane Core : The initial step includes the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium to yield N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamide.
- Derivatization : This intermediate is further reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides to produce a series of sulfonamide derivatives. These derivatives were screened for their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase, indicating their therapeutic potential for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
| Enzyme | Inhibition Type | IC50 Values |
|---|---|---|
| α-Glucosidase | Competitive | Low micromolar range |
| Acetylcholinesterase | Non-competitive | Low micromolar range |
These results suggest that the compound may serve as a dual-action therapeutic agent targeting metabolic disorders and neurodegenerative diseases .
Selectivity towards Carbonic Anhydrases
Another study investigated the selectivity of related compounds towards human carbonic anhydrase isoforms. While specific data on the hydrochloride form was not detailed, related sulfonamides exhibited preferential inhibition of hCA II isoform, indicating potential for use in conditions where carbonic anhydrases play a role .
Case Studies and Research Findings
- Therapeutic Potential in T2DM and AD : A study highlighted the efficacy of sulfonamide derivatives in managing blood glucose levels by inhibiting α-glucosidase, which slows carbohydrate absorption. This mechanism is crucial in diabetes management .
- Neuroprotective Effects : The inhibition of acetylcholinesterase suggests potential neuroprotective effects. Compounds that inhibit this enzyme are explored for treating Alzheimer's disease due to their ability to increase acetylcholine levels in the brain .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the benzodioxane structure can significantly influence biological activity. For instance, substituents at specific positions on the benzodioxane ring can enhance or reduce inhibitory potency against target enzymes .
属性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylamino)-N,N-dimethylethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S.ClH/c1-15(2)20(16,17)8-5-14-10-11-3-4-12-13(9-11)19-7-6-18-12;/h3-4,9,14H,5-8,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPVXPIARIUHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCNCC1=CC2=C(C=C1)OCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














